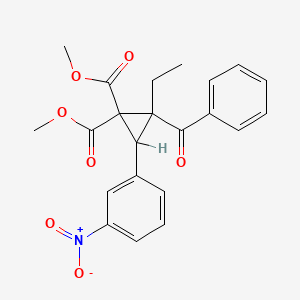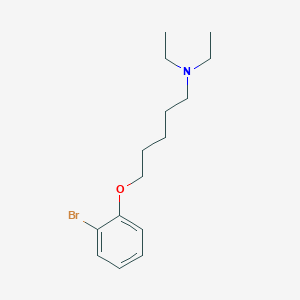![molecular formula C23H19N3O4 B5127056 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5127056.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide, also known as DMNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNB is a fluorescent dye that is commonly used in microscopy and imaging studies, allowing researchers to visualize and track various biological processes in living cells and tissues. In
作用機序
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of this compound are dependent on its chemical structure and the environment in which it is located. When this compound is bound to a biomolecule, such as a protein or lipid, it undergoes a conformational change that alters its fluorescence properties. This change in fluorescence can be used to monitor the movement and activity of the labeled biomolecule in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is generally considered to be non-toxic and non-invasive, making it a useful tool for in vivo and in vitro studies. However, some studies have reported potential cytotoxic effects of this compound at high concentrations and prolonged exposure times. Therefore, it is important to use caution when working with this compound and to follow appropriate safety protocols.
実験室実験の利点と制限
The use of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide in scientific research offers several advantages, including its high sensitivity, specificity, and versatility. This compound can be used to label a wide range of biomolecules and can be detected using various imaging techniques, such as confocal microscopy and flow cytometry. Additionally, this compound is relatively easy to use and can be incorporated into existing experimental protocols with minimal modifications.
However, there are also some limitations to the use of this compound in lab experiments. One major limitation is the potential for photobleaching, which can result in a loss of fluorescence signal over time. Additionally, this compound can be sensitive to changes in pH, temperature, and other environmental factors, which can affect its fluorescence properties. Finally, the cost of this compound and related reagents can be relatively high, which may limit its accessibility for some researchers.
将来の方向性
There are several promising future directions for research involving N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide and related fluorescent dyes. One area of interest is the development of new imaging techniques that can detect multiple fluorescent probes simultaneously, allowing for more complex and detailed studies of biological processes. Additionally, there is ongoing research into the development of new synthesis methods for this compound and related compounds, which may improve their properties and reduce their cost. Finally, there is a growing interest in the use of this compound and related dyes in clinical applications, such as medical imaging and drug delivery. These areas of research hold great potential for advancing our understanding of biological systems and improving human health.
合成法
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 5,7-dimethyl-2-hydroxybenzoxazole with 3-nitrobenzoyl chloride in the presence of a base catalyst. The resulting product is then reacted with 3-aminophenylboronic acid to yield this compound. Other synthesis methods have also been reported in the literature, including modifications to the starting materials and reaction conditions.
科学的研究の応用
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research, particularly in the fields of cell biology and biochemistry. It is commonly used as a fluorescent probe to label and track various biomolecules, such as proteins, lipids, and nucleic acids, in living cells and tissues. This compound has also been used to study the dynamics of intracellular signaling pathways, membrane trafficking, and vesicle fusion events. Additionally, this compound has been used in drug discovery and development, as well as in the development of new imaging techniques for medical diagnosis.
特性
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-13-10-14(2)21-19(11-13)25-23(30-21)16-6-4-7-17(12-16)24-22(27)18-8-5-9-20(15(18)3)26(28)29/h4-12H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLVJWKELZBYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)

![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)

![1-(2-fluorobenzyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5127025.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)

![1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)